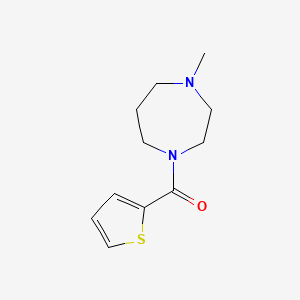![molecular formula C14H18N2O3 B5396272 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol, also known as NPPI, is a chemical compound that belongs to the class of piperidinols. It is a synthetic compound that has been widely used in scientific research due to its unique properties. NPPI is a potent agonist of the mu-opioid receptor, which makes it an important tool for studying the opioid system.
作用机制
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol acts as a potent agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release results in the modulation of pain perception, as well as the regulation of reward and addiction.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has a number of biochemical and physiological effects. It has been shown to modulate pain perception, reduce anxiety, and induce feelings of euphoria. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has also been shown to regulate neurotransmitter release in the central nervous system, including the modulation of dopamine release. Additionally, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in lab experiments is its potency as an agonist of the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its effects on the central nervous system. Additionally, the synthesis method for 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol is relatively simple and efficient, which makes it easy to produce in large quantities. However, one limitation of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in lab experiments is its potential for abuse. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been shown to induce feelings of euphoria, which may make it appealing for recreational use.
未来方向
There are a number of future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol. One area of interest is the development of new analogs of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol that may have improved potency or selectivity for the mu-opioid receptor. Additionally, there is interest in studying the effects of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol on other opioid receptors, as well as its potential for use in the treatment of pain and addiction. Finally, there is interest in studying the long-term effects of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol use, particularly with regard to its potential for abuse and addiction.
合成方法
The synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol involves the reaction of 2-nitrobenzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol. This method is relatively simple and efficient, making it a popular choice for the synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in the laboratory.
科学研究应用
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been extensively used in scientific research due to its unique properties. It is a potent agonist of the mu-opioid receptor, which makes it an important tool for studying the opioid system. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been used to investigate the role of the opioid system in pain modulation, addiction, and reward. It has also been used to study the effects of opioids on the central nervous system, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
属性
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)16(18)19/h1-3,5-6,8,13,17H,4,7,9-11H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHKJRKWWFKLKH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)